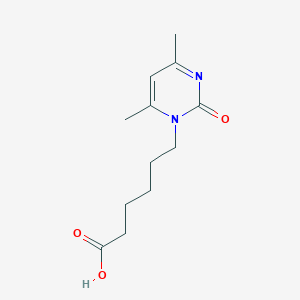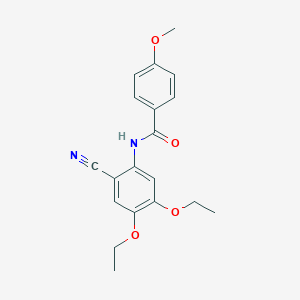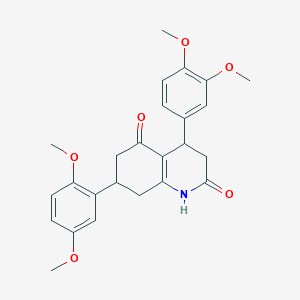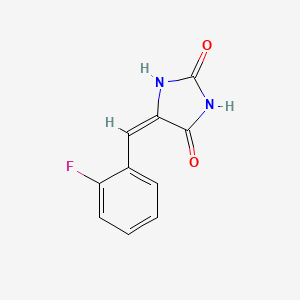![molecular formula C16H13ClN2O2 B5540195 2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)
2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide, also known as CABA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CABA belongs to the class of benzamide derivatives and has shown promising results in various biological and chemical processes.
科学的研究の応用
Controlled Radical Polymerization
Research on the controlled radical polymerization of acrylamide derivatives, including those with specific functional groups similar to 2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide, has shown promising results in creating polymers with tailored properties. For example, the reversible addition−fragmentation chain transfer (RAFT) polymerization technique has been employed to synthesize homopolymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, showcasing the potential of these compounds in the development of advanced polymer materials (Mori, Sutoh, & Endo, 2005).
Antipathogenic Activity
Acrylamide derivatives have also been evaluated for their antipathogenic activity, revealing that specific structural modifications can enhance their antibacterial and antimicrobial properties. For instance, the synthesis and characterization of thiourea derivatives have demonstrated significant anti-pathogenic activity, especially against strains known for biofilm growth, suggesting potential applications in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Antitumor Activity
Further, some 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides and related compounds have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. The findings indicate that these compounds act as antitubulin agents, providing a new avenue for the development of anticancer drugs (Raffa et al., 2011).
Antioxidant Properties
Some studies have explored the antioxidant properties of acrylamide derivatives, revealing that they can effectively enhance the mechanical properties and longevity of certain materials. For example, the grafting of N-(4-aminodiphenylmethane) acrylamide onto natural rubber has shown to improve its antioxidant capacity, suggesting uses in material science to enhance durability and resistance to degradation (El‐Wakil, 2006).
Photopolymerization
The study of acrylamide derivatives in the context of photopolymerization has also garnered interest. Research into the photocrosslinking properties of polyacrylamides with bromo substituted pendant cinnamoyl moieties, for instance, has highlighted their potential as negative photoresist materials for use in the electronics industry, indicating the versatility of these compounds in various technological applications (Selvam, Babu, & Nanjundan, 2005).
特性
IUPAC Name |
2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-12-8-5-11(6-9-12)7-10-15(20)19-14-4-2-1-3-13(14)16(18)21/h1-10H,(H2,18,21)(H,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTORGVPWWMSLE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5540123.png)

![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5540136.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)

![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)
![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)



![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)
![N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5540203.png)
![6-(4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5540204.png)
![1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole](/img/structure/B5540209.png)